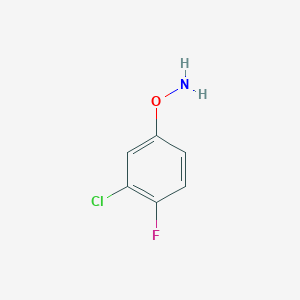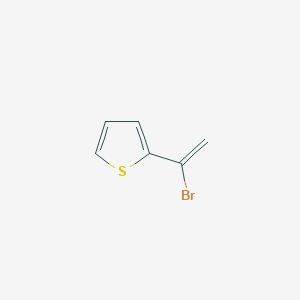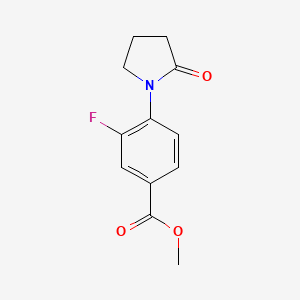![molecular formula C9H3BrClF6N B15335076 N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural features and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial processes to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets through its reactive functional groups. The bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and lead to the observed effects of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenylboronic Acid: Shares the trifluoromethyl and bromine substituents but differs in its boronic acid functionality.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of the trifluoroacetimidoyl group.
Uniqueness
This unique structure allows for specific interactions and reactions that are not possible with other compounds .
Propiedades
Fórmula molecular |
C9H3BrClF6N |
|---|---|
Peso molecular |
354.47 g/mol |
Nombre IUPAC |
N-[2-bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H3BrClF6N/c10-5-3-4(8(12,13)14)1-2-6(5)18-7(11)9(15,16)17/h1-3H |
Clave InChI |
LAHDBQBRNLXUMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Br)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)

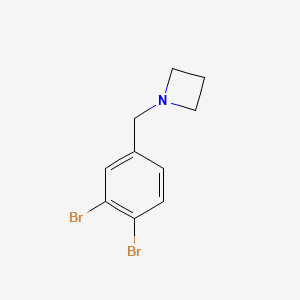
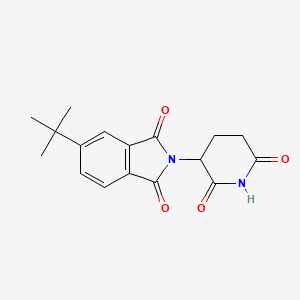
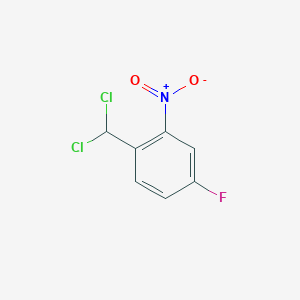
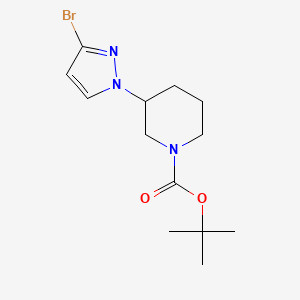
![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
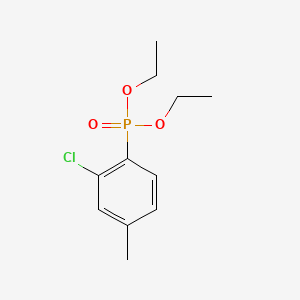
![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
